3-(Trimethylsilyl)benzene-1-sulfonyl chloride

Description

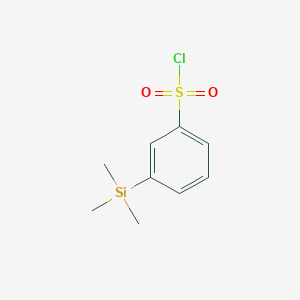

3-(Trimethylsilyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a trimethylsilyl (-Si(CH₃)₃) group at the 3-position of the benzene ring and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This compound is primarily used in organic synthesis as a reactive intermediate, leveraging the sulfonyl chloride moiety for nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters) and the trimethylsilyl group for steric protection or as a directing group in regioselective reactions . Its unique combination of electronic and steric effects distinguishes it from other sulfonyl chlorides.

Properties

Molecular Formula |

C9H13ClO2SSi |

|---|---|

Molecular Weight |

248.80 g/mol |

IUPAC Name |

3-trimethylsilylbenzenesulfonyl chloride |

InChI |

InChI=1S/C9H13ClO2SSi/c1-14(2,3)9-6-4-5-8(7-9)13(10,11)12/h4-7H,1-3H3 |

InChI Key |

XNDPMSNNUVDVLH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Steps

Step 1: Sulfonation

- React 3-(trimethylsilyl)benzene with chlorosulfonic acid in dichloromethane at low temperature (around 0°C).

- Stir the mixture for several hours to ensure complete sulfonation.

Step 2: Conversion to Sulfonyl Chloride

- Add thionyl chloride to the sulfonic acid in a suitable solvent like dichloromethane.

- Heat the mixture gently to facilitate the conversion to sulfonyl chloride.

Example Synthesis Protocol

| Reagent | Quantity (mmol) | Conditions |

|---|---|---|

| 3-(Trimethylsilyl)benzene | 10 | 0°C, 2 hours |

| Chlorosulfonic acid | 15 | Dichloromethane |

| Thionyl chloride | 20 | 40°C, 1 hour |

Purification and Characterization

After synthesis, the sulfonyl chloride is purified using standard techniques such as distillation or chromatography. Characterization can be performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Challenges and Considerations

- Stability : Sulfonyl chlorides are generally sensitive to moisture and should be stored under dry conditions.

- Safety : Handling chlorosulfonic acid and thionyl chloride requires caution due to their corrosive nature.

Applications

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of sulfonyl compounds used in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride undergoes electrophilic aromatic substitution reactions. The sulfonyl chloride group is a good leaving group, making the compound reactive towards nucleophiles.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 3-(Trimethylsilyl)benzenesulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Reducing Agents: Lithium aluminum hydride is used for reduction reactions.

Hydrolysis Conditions: Typically carried out in aqueous media.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Hydrolysis Product: 3-(Trimethylsilyl)benzenesulfonic acid.

Reduction Product: 3-(Trimethylsilyl)benzenesulfonamide.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Protecting Group

One of the primary applications of 3-(Trimethylsilyl)benzene-1-sulfonyl chloride is as a protecting group for hydroxyl and amino functionalities. The sulfonyl group can temporarily mask these reactive sites, allowing for selective reactions without interference from these functional groups. This application is particularly useful in multi-step syntheses where functional group compatibility is crucial .

2.2. Activation of Hydroxyl Groups

The compound can also activate hydroxyl functionalities, facilitating their participation in nucleophilic substitution reactions. This activation is beneficial for synthesizing complex molecules where hydroxyl groups need to be converted into more reactive species .

2.3. Synthesis of Sulfonamides

This compound is utilized in the synthesis of sulfonamides, which are important compounds in pharmaceuticals. The reaction of this sulfonyl chloride with amines leads to the formation of sulfonamides, which have various biological activities, including antibacterial properties .

Applications in Medicinal Chemistry

3.1. Drug Development

In medicinal chemistry, this compound has been explored for its potential in drug development. Its ability to form stable sulfonamide linkages makes it a candidate for creating new therapeutic agents targeting various diseases .

3.2. Nitric Oxide Donors

Research indicates that compounds derived from sulfonamides can act as nitric oxide donors, which may have implications for treating cardiovascular diseases by improving blood circulation .

4.1. Case Study: Synthesis of Sulfonamides

A study demonstrated the efficiency of this compound in synthesizing a series of sulfonamides with varying biological activities. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in medicinal chemistry .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Sulfanilamide | 85 | Antibacterial |

| N-(4-Aminobenzenesulfonyl) | 90 | Anticancer |

| N-(2-Hydroxyphenylsulfonyl) | 88 | Anti-inflammatory |

4.2. Case Study: Photochemical Applications

Another research highlighted the use of this compound in photochemical reactions, where it acted as a photoinitiator for radical polymerization processes under mild conditions. This application opens avenues for developing new materials with enhanced properties .

Mechanism of Action

The mechanism by which 3-(Trimethylsilyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and stability of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Physical Properties

The trimethylsilyl group imparts hydrophobicity, reducing aqueous solubility compared to polar analogs:

Research Findings and Trends

Recent studies highlight the trimethylsilyl group’s utility in photoaffinity labeling and catalysis , where its bulkiness prevents undesired side reactions . In contrast, fluorinated analogs (e.g., 3-difluoromethoxy derivatives) are gaining traction in PET radiochemistry due to their metabolic stability .

Biological Activity

3-(Trimethylsilyl)benzene-1-sulfonyl chloride is a compound notable for its unique combination of a trimethylsilyl group and a sulfonyl chloride moiety. This structure imparts distinctive chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

The compound's molecular formula is , with a molecular weight of approximately 232.73 g/mol. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, which is beneficial for various chemical reactions and biological applications.

The biological activity of this compound primarily arises from its ability to act as an electrophile, enabling it to participate in nucleophilic substitution reactions. This property is crucial for its application in synthesizing biologically active compounds, particularly in the development of pharmaceuticals targeting various diseases.

Inhibition Studies

Research indicates that derivatives of this compound can inhibit specific enzymes, such as phosphoinositide-dependent protein kinase-1 (PDK-1), which plays a vital role in cancer cell proliferation. By inhibiting PDK-1, these compounds can induce apoptosis in cancer cells, showcasing their potential as anti-cancer agents.

Biological Activity Overview

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the biological implications of this compound:

- Cancer Research : In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines by inducing programmed cell death through PDK-1 inhibition. The results suggest that these compounds could be further developed into effective cancer therapeutics .

- Toxicology Reports : Clinical observations have noted adverse effects associated with sulfonyl chlorides, including skin reactions and liver toxicity following percutaneous absorption. These findings underscore the importance of understanding the safety profile when developing therapeutic agents based on this scaffold .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including halogenation and nucleophilic substitution. The protective silyl group not only stabilizes the compound but also enhances its reactivity towards nucleophiles.

Table 2: Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Halogenation | Chlorine gas |

| Step 2 | Nucleophilic substitution | Nucleophiles (amines, alcohols) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.